2-Methyl-1-naphthalen-1-ylmethyl-4-nitro-1H-imidazole
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Overview
Description
2-Methyl-1-naphthalen-1-ylmethyl-4-nitro-1H-imidazole is a complex organic compound with the molecular formula C15H13N3O2 and a molecular weight of 267.29 g/mol . This compound is part of the imidazole family, which is known for its diverse applications in various fields such as pharmaceuticals, agrochemicals, and materials science .
Preparation Methods
Chemical Reactions Analysis
2-Methyl-1-naphthalen-1-ylmethyl-4-nitro-1H-imidazole undergoes several types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions are possible, especially at the nitro group, using reagents like sodium methoxide.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield amines, while oxidation can lead to the formation of carboxylic acids.
Scientific Research Applications
2-Methyl-1-naphthalen-1-ylmethyl-4-nitro-1H-imidazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: Imidazole derivatives are known for their antimicrobial, antifungal, and anticancer properties.
Industry: It is used in the development of dyes, pigments, and other functional materials.
Mechanism of Action
The mechanism of action of 2-Methyl-1-naphthalen-1-ylmethyl-4-nitro-1H-imidazole involves its interaction with various molecular targets. The imidazole ring can coordinate with metal ions, making it useful in catalysis and enzyme inhibition . The nitro group can undergo reduction to form reactive intermediates that interact with biological macromolecules, leading to antimicrobial or anticancer effects .
Comparison with Similar Compounds
2-Methyl-1-naphthalen-1-ylmethyl-4-nitro-1H-imidazole can be compared with other imidazole derivatives such as:
1,5-Dibenzyl-2-methyl-4-nitro-1H-imidazole: Similar in structure but with different substituents that alter its chemical properties.
1-Methyl-2-(4-nitro-benzylsulfanyl)-1H-imidazole: Contains a benzylsulfanyl group, which affects its reactivity and applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
CAS No. |
313493-35-5 |
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Molecular Formula |
C15H13N3O2 |
Molecular Weight |
267.28 g/mol |
IUPAC Name |
2-methyl-1-(naphthalen-1-ylmethyl)-4-nitroimidazole |
InChI |
InChI=1S/C15H13N3O2/c1-11-16-15(18(19)20)10-17(11)9-13-7-4-6-12-5-2-3-8-14(12)13/h2-8,10H,9H2,1H3 |
InChI Key |
HZWAJIJPBGYCEE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=CN1CC2=CC=CC3=CC=CC=C32)[N+](=O)[O-] |
solubility |
2.5 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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